2-Amino-1-butanesulfonic acid
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Overview
Description
2-Amino-1-butanesulfonic acid: is an organic compound with the molecular formula C₄H₁₁NO₃S. It is a sulfonic acid derivative that contains both an amino group and a sulfonic acid group. This compound is known for its zwitterionic nature, meaning it has both positive and negative charges within the same molecule, which makes it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-butanesulfonic acid can be achieved through several methods. One common approach involves the reaction of 1-butanesulfonic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-butanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Sulfonate derivatives.
Substitution: Various substituted amino butanesulfonic acids.
Scientific Research Applications
2-Amino-1-butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: It serves as a buffer in biological assays due to its zwitterionic nature, which helps maintain stable pH levels.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-butanesulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways .
Comparison with Similar Compounds
- 3-Amino-1-propanesulfonic acid
- 4-Amino-1-butanesulfonic acid
- Taurine (2-aminoethanesulfonic acid)
Comparison: 2-Amino-1-butanesulfonic acid is unique due to its specific structure, which provides distinct chemical and biological properties. Compared to 3-Amino-1-propanesulfonic acid, it has a longer carbon chain, which can affect its solubility and reactivity. Compared to taurine, it has a different arrangement of functional groups, leading to different biological activities .
Properties
CAS No. |
6286-13-1 |
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Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-aminobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-2-4(5)3-9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8) |
InChI Key |
RIBNBROHOSPTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CS(=O)(=O)O)N |
Origin of Product |
United States |
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